

Introduction: The Strategic Importance of a Substituted Indole

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Compound of Interest

Compound Name: 5-methoxy-1H-indol-4-ol

CAS No.: 49635-16-7

Cat. No.: B2654720

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Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The strategic placement of substituents on the indole scaffold can profoundly influence a molecule's biological activity and pharmacokinetic profile. The subject of this guide, **5-methoxy-1H-indol-4-ol**, is a compound of significant interest for drug discovery and development. Its structure combines a 4-hydroxy group, which can act as a hydrogen bond donor and potential site for metabolic conjugation, with a 5-methoxy group, a common feature in neuroactive compounds that can modulate receptor affinity and metabolic stability.[1]

A thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is a mandatory prerequisite for successful drug development.[3][4] These properties—spanning solubility, stability, and solid-state characteristics—dictate everything from formulation design and manufacturing processes to a drug's ultimate bioavailability and therapeutic efficacy.[3][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical attributes of **5-methoxy-1H-indol-4-ol**, grounded in established scientific principles and experimental methodologies.

Molecular Identity and Core Structural Features

Accurate identification is the foundation of all subsequent characterization. **5-methoxy-1H-indol-4-ol** is defined by its unique structural arrangement and corresponding identifiers.

- Chemical Structure:

Caption: Chemical structure of **5-methoxy-1H-indol-4-ol**.

- Key Identifiers:

Identifier	Value	Source
IUPAC Name	5-methoxy-1H-indol-4-ol	N/A
CAS Number	49635-16-7	[6][7][8]
Molecular Formula	C ₉ H ₉ NO ₂	[6][7][9]
Molecular Weight	163.17 g/mol	[6][7][10]

| Synonyms | 4-Hydroxy-5-methoxyindole [[7] |

The molecule's functionality—a phenolic hydroxyl group, a secondary amine within the indole ring (N-H), and a methoxy ether—dictates its chemical behavior, including its potential for hydrogen bonding, its acidic/basic nature, and its reactivity.

Core Physicochemical Properties

The interplay of a molecule's physical and chemical properties governs its performance as a potential drug candidate.

Physical State and Thermal Properties

The solid-state properties of an API are critical for handling, processing, and stability.

Property	Value / Description	Significance in Drug Development	Source
Appearance	White powder	Provides a primary quality control check for consistency and purity.	[6]
Melting Point	146 °C (with decomposition)	A sharp melting point is a key indicator of purity. Decomposition at this temperature suggests thermal lability, which has implications for manufacturing processes like drying and milling, as well as storage conditions.	[6]

Solubility Profile

Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development.[11] The solubility of **5-methoxy-1H-indol-4-ol** is dictated by its functional groups. The hydroxyl and indole N-H groups can form hydrogen bonds with water, promoting solubility, while the bicyclic aromatic core is hydrophobic.

Expected Solubility Behavior:

- **Aqueous Solubility:** Expected to be low due to the dominant hydrophobic indole ring. Solubility will be pH-dependent due to the acidic phenolic hydroxyl and indole N-H groups.
- **Organic Solvents:** Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can engage in hydrogen bonding and solvate the molecule effectively.

Acidity, Basicity, and Lipophilicity (pKa & logP)

The ionization state (governed by pKa) and lipophilicity (measured by logP or logD) are critical predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter	Predicted Value/Range	Rationale & Significance
Acidic pKa ₁ (Phenolic -OH)	~9-10	The phenolic hydroxyl group is the most acidic site, readily donating a proton. At physiological pH (7.4), this group will be predominantly in its neutral, protonated form. Its ionization will increase significantly in basic media, enhancing aqueous solubility.
Acidic pKa ₂ (Indole N-H)	~17	The indole N-H is weakly acidic and does not ionize under physiological conditions. [1]
Partition Coefficient (logP)	~1.5 - 2.0	This predicted range suggests a moderate lipophilicity. This is often a desirable balance, as it allows for sufficient membrane permeability to cross biological barriers like the intestinal wall, without being so lipophilic that it causes poor aqueous solubility or high non-specific binding.

The relationship between these properties is crucial; for instance, the distribution coefficient (logD) at a specific pH will depend on both the intrinsic lipophilicity (logP) and the ionization state (pKa).

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint for molecular identification and is essential for quality control.[3]

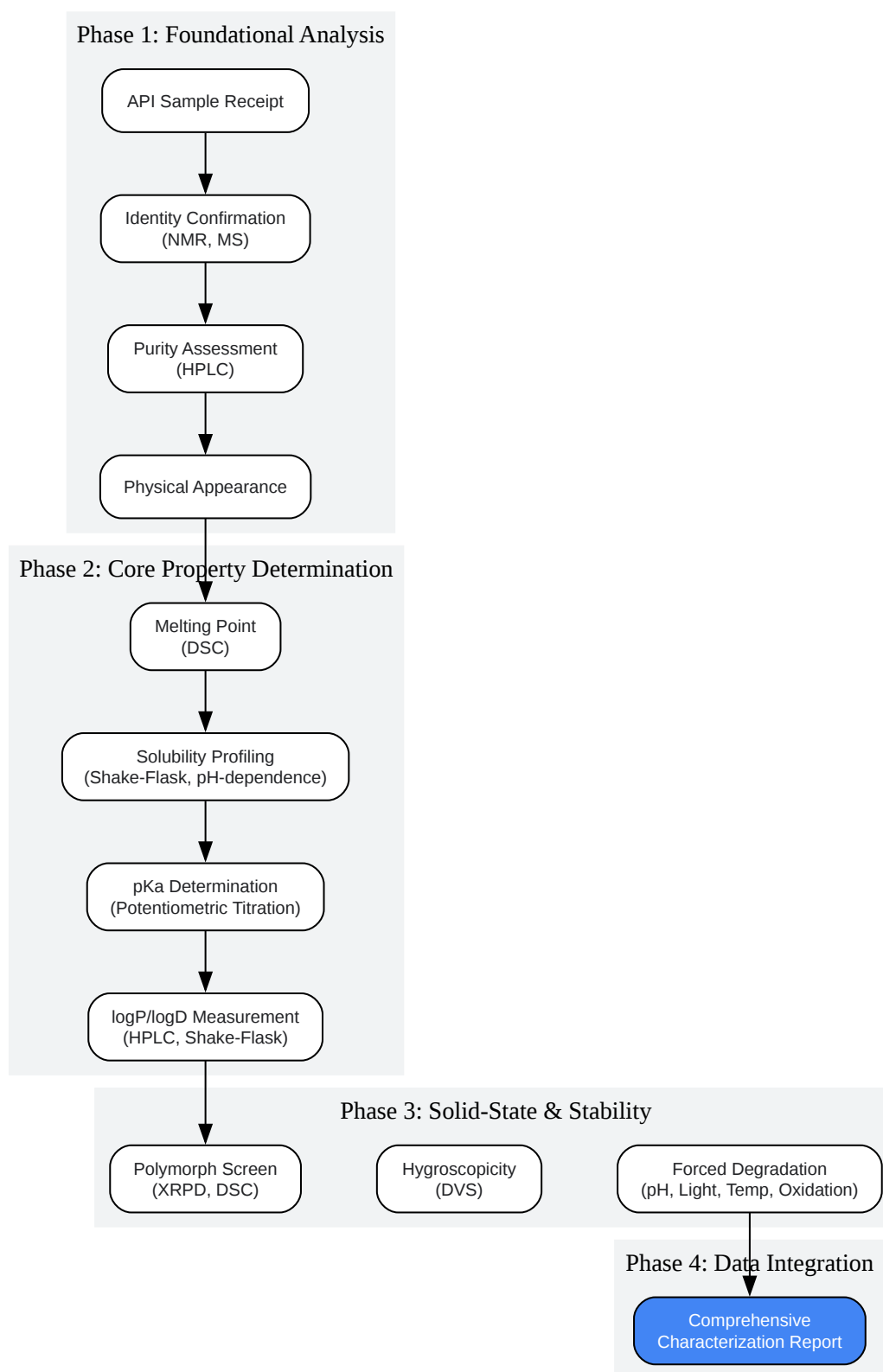
- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy (-OCH₃) group protons, and broad singlets for the exchangeable phenolic (-OH) and indole (N-H) protons.
- ¹³C NMR Spectroscopy: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methoxy, etc.).
- Infrared (IR) Spectroscopy: Key expected absorption bands include a broad O-H stretching band (~3200-3600 cm⁻¹), an N-H stretching band (~3400 cm⁻¹), C-H stretching for aromatic and methyl groups (~2850-3100 cm⁻¹), and C-O stretching for the ether and phenol (~1000-1250 cm⁻¹).
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (163.17), confirming the molecular formula.
- UV-Vis Spectroscopy: The indole chromophore is expected to exhibit characteristic absorption maxima in the ultraviolet region, typically around 220 nm and 280 nm.

Experimental Methodologies: A Practical Approach

The generation of reliable physicochemical data relies on robust, validated experimental protocols. The following sections describe standard methodologies for determining the key properties discussed.

Workflow for Physicochemical Characterization

The systematic characterization of a new API follows a logical progression, ensuring that foundational data informs subsequent, more complex studies.



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Caption: A generalized workflow for the physicochemical characterization of a new API.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate melting point and reveals other thermal events like decomposition or polymorphic transitions, offering more information than a traditional melting point apparatus.

Methodology:

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- Sample Preparation: Accurately weigh 2-5 mg of **5-methoxy-1H-indol-4-ol** into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
- Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the expected melt (e.g., 200°C).
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (J/g) are also recorded. Any exothermic events following the melt would confirm decomposition, as indicated in the literature.[\[6\]](#)

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

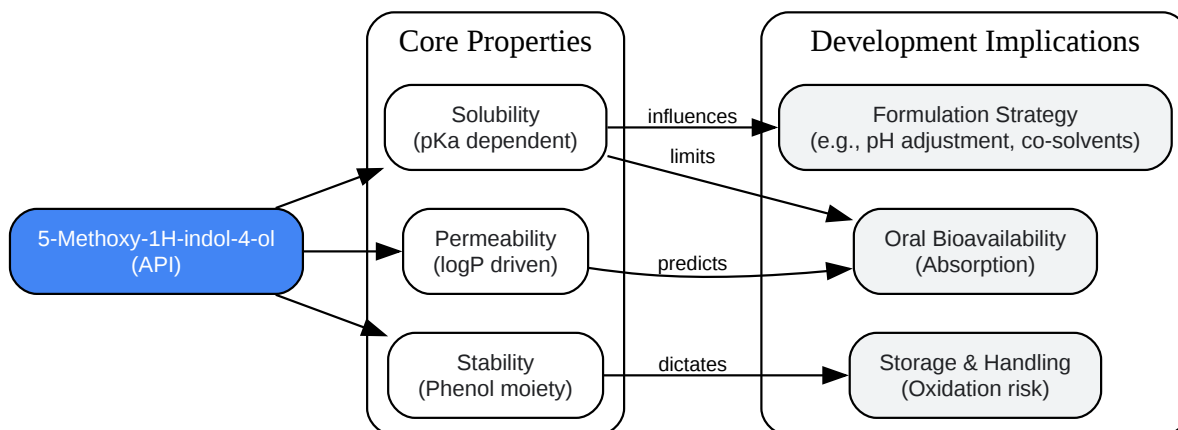
Rationale: The shake-flask method (ICH guideline Q6A) is the gold standard for determining equilibrium solubility. This protocol establishes the intrinsic solubility in various media, which is critical for biopharmaceutical modeling.[\[12\]](#)

Methodology:

- **Media Preparation:** Prepare a series of buffered solutions at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and purified water.
- **Sample Addition:** Add an excess amount of **5-methoxy-1H-indol-4-ol** to a known volume of each medium in separate glass vials. The excess solid ensures that equilibrium is reached at saturation.
- **Equilibration:** Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) until equilibrium is achieved.
- **Sample Processing:** After equilibration, check for the presence of undissolved solid. Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove solid particles.
- **Quantification:** Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Validation:** The equilibrium is confirmed by measuring the concentration at two different time points (e.g., 24 and 48 hours) and ensuring the values are consistent.

Relevance and Application in Drug Development

The physicochemical profile of **5-methoxy-1H-indol-4-ol** directly informs its potential trajectory as a drug candidate or intermediate.



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